2-(2,4-DICHLOROPHENOXY)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes dichlorophenoxy and methoxyanilino sulfonyl groups.
Preparation Methods
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines and sulfonyl chlorides under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine. The industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This binding is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable interactions .
Comparison with Similar Compounds
Similar compounds include:
2,4-Dichlorophenoxyacetic acid (2,4-D): Known for its use as a herbicide, it shares the dichlorophenoxy group but lacks the sulfonyl and methoxyanilino groups.
2-(2,4-DICHLOROPHENOXY)-N’-(2-METHOXYBENZYLIDENE)ACETOHYDRAZIDE: This compound has a similar structure but differs in the presence of a benzylidene group instead of the sulfonyl group.
2-(2,4-DICHLOROPHENOXY)-N-[2-(METHYLTHIO)PHENYL]ACETAMIDE: Another related compound with a methylthio group instead of the methoxyanilino sulfonyl group.
The uniqueness of 2-(2,4-DICHLOROPHENOXY)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O5S/c1-29-20-5-3-2-4-18(20)25-31(27,28)16-9-7-15(8-10-16)24-21(26)13-30-19-11-6-14(22)12-17(19)23/h2-12,25H,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIHFLRTGALAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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